molecular formula C11H14N2O3 B11982957 N-Isobutyl-3-nitrobenzamide CAS No. 2448-05-7

N-Isobutyl-3-nitrobenzamide

Cat. No.: B11982957
CAS No.: 2448-05-7
M. Wt: 222.24 g/mol
InChI Key: ZRASDWBEKQJAKD-UHFFFAOYSA-N
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Description

N-Isobutyl-3-nitrobenzamide (CAS 2448-05-7) is an organic compound with the molecular formula C11H14N2O3 and an average molecular mass of 222.244 g/mol . This nitrobenzamide derivative features an isobutyl group attached to the amide nitrogen. As a member of the nitrobenzamide family, it is related to compounds that have been investigated for potential biological activity. For instance, structurally similar aminobenzamide compounds have been studied in pre-clinical research for their effects on the central nervous system, such as in models of neurodegenerative conditions . The nitro group (NO2) is a significant functional moiety in medicinal chemistry, known for its strong electron-withdrawing properties. Nitro-containing compounds are frequently explored in research for a diverse spectrum of activities, including antimicrobial, antiparasitic, and other pharmacological effects . The presence of the nitro group can influence the molecule's polarity and electronic distribution, which may affect its interaction with biological targets. The mechanism of action for many nitro-aromatic compounds often involves enzymatic reduction of the nitro group, leading to the formation of reactive intermediates that can interact with cellular macromolecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to conduct all necessary literature reviews and preliminary assays to determine the suitability of this compound for their specific experimental applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2448-05-7

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

N-(2-methylpropyl)-3-nitrobenzamide

InChI

InChI=1S/C11H14N2O3/c1-8(2)7-12-11(14)9-4-3-5-10(6-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14)

InChI Key

ZRASDWBEKQJAKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Isobutyl 3 Nitrobenzamide

Established Synthetic Pathways for Benzamide (B126) Formation

The creation of the benzamide linkage in N-Isobutyl-3-nitrobenzamide is most commonly accomplished through amide coupling reactions. These reactions are fundamental in organic synthesis and involve the activation of a carboxylic acid to facilitate its reaction with an amine.

Amide Coupling Reactions: General Principles and Specific Reagents

Amide bond formation is a cornerstone of organic chemistry, enabling the synthesis of a vast array of molecules, including pharmaceuticals and polymers. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activating agents are necessary to promote the reaction.

The principal method for synthesizing this compound involves the condensation of a 3-nitrobenzoic acid derivative with isobutylamine. The most common starting material is 3-nitrobenzoic acid itself. The reaction requires the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amino group of isobutylamine.

Alternatively, more reactive derivatives of 3-nitrobenzoic acid, such as 3-nitrobenzoyl chloride, can be employed. The use of the acid chloride obviates the need for a coupling agent as it is already sufficiently electrophilic to react directly with isobutylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

A general representation of this reaction is depicted below:

Reaction Scheme: Synthesis of this compound

3-Nitrobenzoic Acid + Isobutylamine --(Coupling Agents)--> this compound + Byproducts

Reactant 1Reactant 2Key ReagentsProduct
3-Nitrobenzoic AcidIsobutylamineCoupling Agents (e.g., EDC, HOBt), Base (e.g., DIPEA)This compound
3-Nitrobenzoyl ChlorideIsobutylamineBase (e.g., Triethylamine)This compound

Dehydrating and coupling agents are crucial for promoting the formation of the amide bond from a carboxylic acid and an amine by facilitating the removal of a water molecule. These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group.

Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification. These carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

To prevent side reactions and racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (HOBt) are frequently used in conjunction with carbodiimides. HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but more selective, leading to higher yields and purer products. Other phosphonium- and aminium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HATU) also serve as effective coupling agents.

Table of Common Coupling and Dehydrating Agents in Benzamide Synthesis

Reagent ClassSpecific Example(s)Role in Amidation
CarbodiimidesEDC, DCC, DICActivate carboxylic acids to form O-acylisourea intermediates.
Benzotriazole AdditivesHOBt, HOAtForm active esters, reduce side reactions, and suppress racemization.
Phosphonium SaltsPyBOP, BOPActivate carboxylic acids.
Aminium/Uronium SaltsHATU, HBTUActivate carboxylic acids.
Acid Halide FormingThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)Convert carboxylic acids to more reactive acid chlorides.

Alternative Synthetic Routes for Related N-Alkyl Nitrobenzamides

Beyond traditional amide coupling, several other methodologies can be applied to the synthesis of N-alkyl nitrobenzamides, offering advantages in specific contexts, such as milder reaction conditions or applicability to substrates with sensitive functional groups.

The Mitsunobu reaction is a versatile method for the formation of C-O, C-N, and C-S bonds. nih.gov In its classical form, it involves the reaction of an alcohol with a nucleophile in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). wikipedia.org

For the synthesis of N-alkyl nitrobenzamides, a variation of the Mitsunobu reaction can be envisioned where an alcohol corresponding to the desired alkyl group reacts with a nitro-substituted benzamide. More commonly, the reaction is used to form esters from carboxylic acids and alcohols. The use of nitrobenzoic acids, such as 4-nitrobenzoic acid, has been shown to be effective in Mitsunobu reactions, particularly for hindered alcohols. orgsyn.org The reaction proceeds with inversion of configuration at the alcohol's stereocenter if it is chiral.

Key Components of a Mitsunobu Reaction for Potential Amide Formation

ComponentExampleFunction
PhosphineTriphenylphosphine (PPh₃)Activates the alcohol.
AzodicarboxylateDEAD, DIADOxidant for the phosphine.
Nucleophile3-Nitrobenzamide (B147352) (as the N-nucleophile)Provides the benzamide moiety.
AlcoholIsobutanolProvides the isobutyl group.

Ultrasonic irradiation has emerged as a green and efficient technique to accelerate a variety of chemical reactions, including amide synthesis. The chemical effects of ultrasound arise from acoustic cavitation, which generates localized hot spots with high temperatures and pressures, leading to enhanced reaction rates and often higher yields. sid.ir

The application of ultrasound can significantly reduce reaction times for amide bond formation compared to conventional heating methods. This technique can be applied to standard amide coupling reactions, often leading to improved efficiency. For instance, the synthesis of benzamides from benzoic acids and amines in the presence of a catalyst has been shown to be accelerated under ultrasonic irradiation.

Reported Effects of Ultrasonic Irradiation on Amide Synthesis

Reaction TypeConditionsObservation
Amidation of Benzoic AcidsCatalyst, Room TemperatureShorter reaction times (15-60 min) and high yields.
Hydration of NitrilesPotassium tert-butoxide, Room TemperatureSignificantly reduced reaction times (15-90 min) compared to conventional methods. sid.ir

This approach offers a promising alternative for the synthesis of this compound, potentially leading to faster and more energy-efficient processes.

Advanced Synthetic Strategies for this compound Analogues

Advanced synthetic strategies are crucial for expanding the chemical space around a core scaffold like this compound. These methods facilitate the creation of analogues with modified properties, which is essential for structure-activity relationship (SAR) studies in drug discovery and materials science. Methodologies such as multi-step synthesis allow for the construction of highly complex, targeted molecules, while combinatorial approaches enable the rapid generation of large, diverse libraries of related compounds.

Multi-step Synthesis of Structurally Complex Benzamide Derivatives

Multi-step synthesis provides a rational approach to constructing complex molecules from simpler precursors like this compound. This strategy involves a sequence of chemical reactions where the product of one step becomes the substrate for the next, allowing for precise control over the final molecular architecture. By sequentially introducing new functional groups and building molecular complexity, chemists can design and create novel benzamide derivatives with tailored properties.

This approach is particularly valuable in medicinal chemistry, where a simple benzamide core can be elaborated into a potent bioactive compound. For instance, a synthetic sequence might begin with the reduction of the nitro group on the this compound ring to an amine. This new amino functionality serves as a handle for a variety of subsequent reactions, such as diazotization followed by substitution, or coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or heteroaryl moieties. Further modifications could involve transformations of the isobutyl group or functionalization of the amide N-H bond. Continuous flow synthesis techniques are increasingly being applied to multi-step processes to improve efficiency, safety, and scalability rsc.orgresearchgate.netvapourtec.com.

An illustrative multi-step sequence starting from a 3-nitrobenzoic acid precursor could involve:

Amidation : Reaction of 3-nitrobenzoyl chloride with a chiral amine to introduce stereochemical complexity.

Nitro Reduction : Selective reduction of the nitro group to an aniline derivative.

Sulfonamide Formation : Reaction of the newly formed aniline with a sulfonyl chloride to install a key pharmacophore.

Cyclization : An intramolecular reaction to form a heterocyclic ring system fused to the benzamide core.

This stepwise approach allows for purification and characterization of intermediates, ensuring that each transformation is successful before proceeding to the next, ultimately leading to a structurally complex and well-defined final product.

Combinatorial Chemistry Approaches for Diversified Chemical Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of diverse, yet structurally related, compounds from a common scaffold. wikipedia.orgnih.gov This high-throughput approach is instrumental in creating chemical libraries for screening to identify new "hit" or "lead" compounds in drug discovery. nih.govimperial.ac.uk For this compound analogues, combinatorial synthesis can be employed by systematically varying the two key building blocks: the benzoic acid derivative and the amine.

One common technique is the split-pool synthesis (also known as split-mix synthesis), often performed on a solid support like polymer beads. wikipedia.org In this method:

A solid support is divided into multiple portions.

Each portion is reacted with a different 3-substituted benzoic acid (e.g., 3-nitro, 3-amino, 3-chloro).

The portions are then pooled, mixed, and re-divided.

Each new portion is reacted with a different amine (e.g., isobutylamine, cyclohexylamine, benzylamine).

This process results in a library where each bead, in theory, carries a single, unique compound. nih.gov Alternatively, parallel synthesis can be performed in microtiter plates, where each well contains a unique combination of reagents, leading to an array of individual, spatially separated compounds. imperial.ac.uk Liquid-phase combinatorial synthesis (LPCS), using soluble polymer supports like polyethylene glycol (PEG), combines the advantages of homogeneous reaction conditions with simplified purification. acs.org

The table below illustrates a hypothetical 3x3 combinatorial library based on the this compound scaffold, demonstrating how structural diversity can be quickly achieved.

Isobutylamine Cyclohexylamine Benzylamine
3-Nitrobenzoic Acid This compoundN-Cyclohexyl-3-nitrobenzamideN-Benzyl-3-nitrobenzamide
3-Aminobenzoic Acid N-Isobutyl-3-aminobenzamideN-Cyclohexyl-3-aminobenzamideN-Benzyl-3-aminobenzamide
3-Chlorobenzoic Acid N-Isobutyl-3-chlorobenzamideN-Cyclohexyl-3-chlorobenzamideN-Benzyl-3-chlorobenzamide

Chemical Reactivity and Derivatization Opportunities

The chemical structure of this compound contains several reactive sites that allow for a wide range of chemical transformations. The primary sites for derivatization are the aromatic nitro group and the amide nitrogen, each offering distinct opportunities for modifying the molecule's properties.

Reduction of the Aromatic Nitro Group to Amino Functionality

The reduction of the aromatic nitro group to a primary amino group is one of the most important transformations for this compound, as it converts a strongly electron-withdrawing group into a versatile electron-donating group. This transformation yields N-Isobutyl-3-aminobenzamide, a key intermediate for further functionalization. The reduction must be chemoselective to avoid affecting the amide bond. A variety of methods are available for this purpose. wikipedia.org

Common methods for the selective reduction of aromatic nitro groups include:

Catalytic Hydrogenation : This is a widely used industrial method, employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. It is generally clean and high-yielding.

Metal-Acid Systems : Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). researchgate.net The Fe/HCl system is particularly common due to its low cost and efficiency.

Transfer Hydrogenation : This method uses a hydrogen donor, like hydrazine (B178648) (N₂H₄) or ammonium formate, in the presence of a catalyst (e.g., Pd/C, Raney Ni). It avoids the need for high-pressure hydrogen gas.

Hydrosilylation : A nickel-catalyzed hydrosilylative reduction using polymethylhydrosiloxane (PMHS) offers a mild and chemoselective route to amines from nitro compounds, tolerating a variety of other functional groups. rsc.org

Sodium Borohydride Systems : While sodium borohydride (NaBH₄) alone does not typically reduce aromatic nitro groups, its reactivity can be enhanced with additives or catalysts, such as Ni(PPh₃)₄, allowing for the reduction under mild conditions. jsynthchem.com

The following table summarizes various conditions for this key transformation.

Reagent SystemCatalyst/ConditionsSolventTypical YieldSelectivity
H₂Pd/C or Raney NiEthanol, MethanolHighExcellent
Fe / HClRefluxWater/EthanolGood to HighGood
NaBH₄ / Ni(PPh₃)₄Room TemperatureEthanolGoodGood jsynthchem.com
Hydrazine HydrateFeCl₃·6H₂OWaterHighExcellent researchgate.net
PMHSNi(acac)₂THF/WaterHighExcellent rsc.org

Nucleophilic Substitution Reactions Involving the Nitro Moiety

The nitro group is a powerful electron-withdrawing substituent, which strongly deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this compound, the nitro group directs nucleophilic attack to the ortho and para positions (positions 2, 4, and 6). This allows for the displacement of a suitable leaving group (if present at these positions) or, in some cases, a hydrogen atom (in a Vicarious Nucleophilic Substitution, VNS).

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. chemistrysteps.comnih.gov

Addition : A nucleophile attacks the electron-deficient aromatic ring at a carbon atom ortho or para to the nitro group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

Elimination : The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.

For a nucleophile to substitute a hydrogen atom, the reaction conditions must be tailored to facilitate the elimination of a hydride or its equivalent, often requiring an oxidant or specific VNS reagents. nih.gov If a good leaving group like a halogen were present at the 2-, 4-, or 6-position of the 3-nitrobenzamide ring, it could be readily displaced by a variety of nucleophiles.

Nucleophile (Nu⁻)Potential Product (assuming substitution at C-4)
Methoxide (CH₃O⁻)N-Isobutyl-4-methoxy-3-nitrobenzamide
Hydroxide (OH⁻)N-Isobutyl-4-hydroxy-3-nitrobenzamide
Thiophenoxide (PhS⁻)N-Isobutyl-3-nitro-4-(phenylthio)benzamide
Ammonia (NH₃)N-Isobutyl-4-amino-3-nitrobenzamide
Cyanide (CN⁻)N-Isobutyl-4-cyano-3-nitrobenzamide

N-Alkylation and N-Acylation Strategies for Amide Nitrogen Modification

The nitrogen atom of the secondary amide in this compound is nucleophilic and can undergo substitution reactions, primarily N-alkylation and N-acylation, to form tertiary amides. These modifications can significantly alter the compound's steric and electronic properties.

N-Alkylation involves replacing the hydrogen on the amide nitrogen with an alkyl group. A common method requires deprotonation of the amide with a strong base (e.g., sodium hydride, NaH) to form a highly nucleophilic amidate anion, which is then treated with an alkylating agent such as an alkyl halide. More recently, catalytic methods have been developed that avoid the use of stoichiometric strong bases. These include cobalt-nanoparticle catalyzed alkylation using alcohols as the alkylating agent. nih.gov Another approach is the cooperative catalysis using a Lewis acid (e.g., Sc(OTf)₃) and a Brønsted base to facilitate the reaction with electrophiles like α,β-unsaturated compounds. nih.gov

N-Acylation introduces an acyl group (R-C=O) onto the amide nitrogen, forming an imide. This is typically achieved by reacting the amide with a more reactive acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base (e.g., pyridine (B92270), triethylamine) or a catalyst. tandfonline.combath.ac.uk Catalyst-free conditions have also been developed for the N-acylation of amines and related compounds using acyl chlorides or anhydrides. orientjchem.org

TransformationReagentsBase/CatalystProduct Type
N-AlkylationAlkyl Halide (R-X)NaHTertiary Amide
N-AlkylationAlcohol (R-OH)Cobalt Nanoparticles, KOHTertiary Amide nih.gov
N-AlkylationAcrylateSc(OTf)₃, Et₃NMichael Adduct nih.gov
N-AcylationAcyl Chloride (R-COCl)Pyridine or Et₃NImide
N-AcylationAcid Anhydride ((R-CO)₂O)Catalyst-free or IodineImide tandfonline.comorientjchem.org

Functional Group Tolerance and Compatibility in Multistep Organic Synthesis

The successful incorporation of this compound into a multistep synthesis is contingent on the chemoselective manipulation of other parts of the molecule without altering its core structure, or alternatively, the selective transformation of one of its functional groups in the presence of the other. The amide and nitro functionalities exhibit distinct reactivity profiles, which can be exploited to achieve desired chemical transformations.

The N-isobutylamide group is generally stable under a range of reaction conditions. However, it can be susceptible to hydrolysis under forcing acidic or basic conditions, leading to the formation of 3-nitrobenzoic acid and isobutylamine. The nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. More significantly, the nitro group is readily susceptible to reduction, offering a reliable synthetic handle to introduce an amino group.

The compatibility of this compound with various reagents is a critical consideration. For instance, the reduction of the nitro group can be achieved chemoselectively in the presence of the amide. A notable example is the reduction of the analogous N-iso-butyl-4-nitrobenzamide to N-iso-butyl-4-aminobenzamide using hydrazine, indicating that the N-isobutylamide linkage is tolerant to these specific reducing conditions. rsc.org Catalytic hydrogenation represents another powerful method for the selective reduction of the nitro group while preserving the amide bond.

Conversely, transformations targeting other parts of a molecule containing the this compound moiety must be planned with the reactivity of the nitro and amide groups in mind. Strong nucleophiles or organometallic reagents might interact with the electrophilic carbon of the amide or the nitro group. The strongly deactivating nature of the nitro group makes electrophilic aromatic substitution on the benzene ring challenging, requiring harsh reaction conditions that might compromise the integrity of the amide group.

The following interactive data table summarizes the compatibility of the functional groups in this compound with a variety of common reagents and reaction conditions, based on established chemical principles and data from analogous systems.

Reagent/ConditionFunctional Group TargetedN-Isobutylamide Group CompatibilityNitro Group CompatibilityOutcome/Comments
Reducing Agents
H₂, Pd/CNitro GroupHighReactiveSelective reduction to 3-amino group is expected.
Hydrazine (e.g., with Fe₂O₃ catalyst)Nitro GroupHigh rsc.orgReactiveChemoselective reduction to the amine is demonstrated for a positional isomer. rsc.org
SnCl₂, HClNitro GroupModerate to HighReactiveA standard method for nitro group reduction; amide stability is generally good.
LiAlH₄Amide and Nitro GroupsReactiveReactiveNon-selective reduction of both functional groups is likely.
Oxidizing Agents
KMnO₄, heatAromatic Ring/Side ChainsLow to ModerateLow to ModerateHarsh conditions can lead to degradation of both functional groups.
m-CPBA-HighHighGenerally compatible, unless other susceptible groups are present.
Acids
Conc. H₂SO₄/HNO₃Aromatic Ring (Nitration)LowLowFurther nitration is difficult due to the deactivating nitro group; harsh conditions can lead to amide hydrolysis.
Dilute HCl, heatAmide GroupLowHighProlonged heating can cause hydrolysis of the amide bond.
Bases
NaOH (aq), heatAmide GroupLowHighCan lead to saponification of the amide bond.
NaHAmide N-HReactiveHighDeprotonation of the amide nitrogen is possible.
Organometallics
Grignard Reagents (RMgX)Amide CarbonylReactiveReactiveCan add to the amide carbonyl and may also react with the nitro group.
Organolithium Reagents (RLi)Amide CarbonylReactiveReactiveHighly reactive and likely to attack both functional groups.
Electrophilic Aromatic Substitution
Br₂, FeBr₃Aromatic Ring (Bromination)ModerateLow (Deactivating)Substitution would be directed meta to the nitro group, but requires forcing conditions.

Academic Analytical Techniques for Structural Elucidation and Quantification in Research

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for probing the molecular structure of "N-Isobutyl-3-nitrobenzamide" by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. Protons on the aromatic ring will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitro group. The protons of the isobutyl group will be found in the upfield region. The amide proton (N-H) is expected to show a broad signal, the chemical shift of which can be concentration and solvent-dependent.

Aromatic Protons: The protons on the 3-nitrophenyl group will show a complex splitting pattern due to their coupling with each other. The proton at the C2 position is anticipated to be a singlet or a narrowly split triplet. The protons at C4, C5, and C6 will exhibit doublet of doublets or triplet patterns.

Isobutyl Protons: The two methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen will appear as a doublet of doublets, coupled to both the N-H proton and the methine (-CH-) proton. The methine proton will be a multiplet, and the six methyl (-CH₃) protons will appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, the spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.

Aromatic Carbons: The carbon atoms of the benzene (B151609) ring will resonate in the δ 120-150 ppm range. The carbon atom attached to the nitro group (C3) and the carbonyl group (C1) will be the most deshielded.

Carbonyl Carbon: The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-175 ppm.

Isobutyl Carbons: The carbons of the isobutyl group will appear in the aliphatic region of the spectrum (δ 10-60 ppm).

Predicted ¹H and ¹³C NMR Data for this compound
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.5 - 8.5122 - 135
Aromatic C-NO₂-~148
Aromatic C-CO-~136
C=O-~165
N-H6.0 - 8.0 (broad)-
N-CH₂~3.2~47
CH~1.9~28
CH₃~0.9~20

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of "this compound" would display characteristic absorption bands for its key functional groups.

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the isobutyl group will be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl group (C=O) stretching in a secondary amide.

N-H Bending (Amide II band): This band, resulting from the in-plane bending of the N-H bond, is typically found in the range of 1510-1570 cm⁻¹.

NO₂ Stretching: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically in the 1500-1560 cm⁻¹ region and a symmetric stretch between 1300 and 1370 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage is expected to appear in the 1200-1350 cm⁻¹ range.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the benzene ring.

Characteristic IR Absorption Frequencies for this compound
Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide (N-H)Stretching3300 - 3500
Aromatic C-HStretching> 3000
Aliphatic C-HStretching< 3000
Amide (C=O)Stretching (Amide I)1630 - 1680
Amide (N-H)Bending (Amide II)1510 - 1570
Nitro (NO₂)Asymmetric Stretching1500 - 1560
Nitro (NO₂)Symmetric Stretching1300 - 1370
Aromatic C=CStretching1450 - 1600

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for polar molecules like "this compound". In positive ion mode, the molecule would likely be detected as the protonated molecule [M+H]⁺. The resulting mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound plus the mass of a proton.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. This is a crucial step in confirming the identity of a newly synthesized compound or an unknown analyte.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): Coupling UPLC with MS allows for the separation of components in a mixture prior to their detection by the mass spectrometer. This is particularly useful for analyzing complex samples and for quantitative studies.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF): While less common for small molecules like "this compound" compared to ESI, MALDI-TOF can also be used for molecular weight determination.

Fragmentation Pattern: Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated "this compound" molecule would be expected to fragment in a predictable manner. Common fragmentation pathways for amides include cleavage of the amide bond. The loss of the isobutyl group and cleavage at the carbonyl-nitrogen bond are expected to be prominent fragmentation pathways. The nitro group can also influence fragmentation, potentially leading to the loss of NO or NO₂.

Chromatographic Separation and Quantification Protocols

Chromatographic techniques are essential for separating "this compound" from impurities or other components in a mixture and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used method for the analysis and quantification of aromatic compounds. "this compound" possesses a chromophore (the nitrophenyl group) that absorbs UV light, making it amenable to detection by a UV detector.

A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. By running a series of standards of known concentration, a calibration curve can be constructed to quantify the amount of "this compound" in a sample. The selection of the detection wavelength would be based on the UV spectrum of the compound, likely at its wavelength of maximum absorbance (λmax) to ensure high sensitivity.

Typical HPLC-UV Parameters for Analysis of Aromatic Nitro Compounds
Parameter Typical Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Methanol and water/buffer
Flow Rate 0.5 - 1.5 mL/min
Detection UV at λmax (e.g., ~254 nm)
Injection Volume 5 - 20 µL
Column Temperature 25 - 40 °C

For the detection and quantification of "this compound" at very low concentrations (trace analysis), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

In an LC-MS/MS experiment, the analyte is first separated by HPLC and then ionized (typically by ESI). The precursor ion (e.g., the [M+H]⁺ ion of "this compound") is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification at picogram or even femtogram levels. The use of a stable isotope-labeled internal standard can further improve the accuracy and precision of the quantification.

X-ray Diffraction for Crystalline Structure Confirmation

X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is paramount for unequivocally confirming the molecular structure, bond lengths, bond angles, and intermolecular interactions of a compound, thereby providing an unambiguous structural proof.

For a crystalline sample of this compound, single-crystal X-ray diffraction would be the preferred method for structural elucidation. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of spots. The geometric arrangement and intensity of these spots are directly related to the arrangement of atoms in the crystal.

Although specific crystallographic data for this compound is not publicly documented, the principles of the technique can be illustrated by examining a related nitrobenzamide derivative, 2-Nitro-N-(4-nitrophenyl)benzamide. researchgate.net In a study of this compound, X-ray diffraction analysis revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁ with specific unit cell dimensions. researchgate.net This level of detailed structural information, including dihedral angles between aromatic rings and the geometry of intermolecular hydrogen bonds, is what can be expected from an XRD analysis of a crystalline this compound sample. researchgate.net

The data obtained from X-ray diffraction analysis is typically presented in a crystallographic information file (CIF) and includes key parameters such as those listed in the interactive table below, which are hypothetically illustrative for a nitrobenzamide derivative.

Interactive Table: Illustrative Crystallographic Data for a Nitrobenzamide Derivative

Crystal Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.9443
b (Å) 9.7147
c (Å) 13.8016

Note: The data in this table is for 2-Nitro-N-(4-nitrophenyl)benzamide and serves as an example of the type of data obtained from X-ray diffraction studies. researchgate.net

Advanced Sample Preparation Protocols for Complex Research Matrices

The accurate quantification of a target analyte like this compound in complex research matrices, such as biological fluids, environmental samples, or food products, necessitates robust sample preparation protocols. chromatographyonline.com These protocols are designed to extract the analyte of interest, remove interfering matrix components, and concentrate the analyte to a level suitable for instrumental analysis, thereby enhancing the sensitivity, selectivity, and accuracy of the analytical method. chromatographyonline.com

Several advanced sample preparation techniques are applicable for the analysis of nitroaromatic compounds and benzamide (B126) derivatives in various matrices. nih.govnih.gov The choice of technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the analytical instrument to be used.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the selective extraction and concentration of analytes from a liquid sample. mdpi.com The method involves passing the sample through a sorbent bed packed in a cartridge. The analyte is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. For a compound like this compound, a reversed-phase sorbent (e.g., C18) would likely be effective for extraction from aqueous matrices. researchgate.net The selection of the appropriate sorbent and elution solvent is critical for achieving high recovery and a clean extract.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that has gained popularity for the analysis of a wide range of analytes in food and agricultural samples. chromatographyonline.comresearchgate.net It involves an initial extraction with an organic solvent (typically acetonitrile) in the presence of salts to induce phase separation, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. chromatographyonline.com Various sorbents can be used in the d-SPE step to remove specific matrix interferences. hawach.com The QuEChERS approach is known for its high throughput, minimal solvent consumption, and broad applicability, making it a suitable candidate for the analysis of this compound in complex food matrices. measurlabs.comnih.gov

The general steps for these sample preparation techniques are outlined in the interactive table below.

Interactive Table: Overview of Advanced Sample Preparation Protocols

Technique Principle General Steps
Solid-Phase Extraction (SPE) Partitioning of the analyte between a solid sorbent and a liquid sample. 1. Condition the sorbent.2. Load the sample.3. Wash away interferences.4. Elute the analyte.

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive solid-phase extraction cleanup. | 1. Homogenize the sample with water.2. Add acetonitrile and extraction salts, then shake.3. Centrifuge to separate the layers.4. Take an aliquot of the acetonitrile layer and add d-SPE sorbents.5. Shake and centrifuge.6. Analyze the supernatant. |

Structure Activity Relationship Sar Studies of N Isobutyl 3 Nitrobenzamide and Analogues

Influence of the Nitro Group Position on Biological Activity

The position of the nitro group on the benzamide (B126) scaffold is a critical determinant of biological activity. The electron-withdrawing nature of the nitro group can significantly alter the electronic distribution within the molecule, affecting its polarity, stability, and ability to interact with biological targets. nih.govsvedbergopen.com

Research into the antimycobacterial properties of nitrobenzamides has demonstrated the superior activity of compounds with a nitro substituent at the 3-position (meta-position) of the aromatic ring. nih.govmdpi.com In a study comparing various substituted benzamides, series with a 3-nitro group, such as 3,5-dinitro and 3-nitro-5-trifluoromethyl (CF3) substitutions, exhibited significantly higher activity than those with substitutions at other positions. nih.govmdpi.com For instance, the most active compounds in the 3-nitro substituted series showed Minimal Inhibitory Concentrations (MIC) approximately 2000 times lower than the most active compounds in series with a 4-nitro substitution or an unsubstituted ring. nih.govmdpi.com

Table 1: Influence of Nitro Group Position on Antimycobacterial Activity
Compound SeriesSubstitution PatternRelative Activity
Series 13-NO2High
Series 23,5-di-NO2Very High
Series 33-NO2-5-CF3Very High
Series 44-NO2Low
Series 5H (Unsubstituted)Low

Impact of N-Alkyl Substituents on Molecular Interactions and Potency

The N-alkyl substituent of the benzamide group, such as the isobutyl group in N-Isobutyl-3-nitrobenzamide, plays a pivotal role in modulating the compound's physicochemical properties and its interaction with biological targets. omicsonline.org Factors such as chain length, branching, and the resulting lipophilicity and steric profile are key to optimizing potency.

Steric effects, which arise from the spatial arrangement of atoms, can significantly influence how a ligand binds to its receptor. core.ac.uknih.gov A bulky substituent, like the isobutyl group, can create steric hindrance, potentially preventing an optimal fit within a receptor's binding pocket. researchgate.net However, this is not universally detrimental; the steric bulk may also serve to correctly orient the molecule, promoting favorable interactions with specific residues in the target protein while avoiding unfavorable ones. researchgate.net In some contexts, the introduction of an alkyl substituent can lead to steric bulk intolerance, resulting in a decrease in both receptor affinity and biological activity. nih.gov The specific impact of the isobutyl group's steric profile is therefore highly dependent on the topology of the target binding site.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design, influencing a molecule's absorption, distribution, membrane permeability, and target engagement. omicsonline.orgjuniperpublishers.com The N-alkyl chain is a primary modulator of lipophilicity in the N-alkyl nitrobenzamide series. nih.gov

Studies have shown a clear relationship between the length of the N-alkyl chain and antimycobacterial activity. mdpi.com While increasing the chain length generally increases lipophilicity, which can enhance permeation through the lipid-rich mycobacterial cell wall, an optimal range exists. mdpi.com For the most active series of nitrobenzamides, a parabolic relationship was observed, with the highest activities found in compounds with intermediate lipophilicity, corresponding to N-alkyl chains of six to ten carbon atoms. nih.govmdpi.com Compounds with very long alkyl chains (longer than ten carbons) often exhibit reduced activity, potentially due to poor aqueous solubility, which hinders their bioavailability in biological assays. mdpi.com This indicates that a balance of lipophilicity is required to facilitate membrane transport without compromising solubility. mdpi.com

Table 2: Relationship between N-Alkyl Chain Length, Lipophilicity (logP), and Antimycobacterial Activity (MIC)
N-Alkyl Chain LengthPredicted logP RangeObserved Activity (MIC)Interpretation
Short (C1-C5)LowLowSuboptimal lipophilicity for membrane permeation.
Intermediate (C6-C10)ModerateHighOptimal balance of lipophilicity and solubility.
Long (>C10)HighLowReduced solubility outweighs benefits of high lipophilicity.

The branching of the N-alkyl chain introduces further structural diversity that can influence a molecule's properties. Compared to their linear counterparts, branched chains like the isobutyl group can have different effects on crystallinity, molecular packing, and steric interactions. nih.govrsc.org

In some molecular systems, branched alkyl chains have been shown to lead to more ordered solid-state packing and shorter intermolecular π-π stacking distances compared to linear chains. nih.govrsc.org This can be attributed to the branched chain disrupting crystallization in a way that allows the core structures to interact more favorably. Conversely, linear chains may offer more flexibility. The choice between a branched and a linear chain can also affect micelle formation and other aggregation properties. researchgate.net The isobutyl group, as a branched four-carbon chain, represents a specific balance of moderate lipophilicity and a distinct steric profile that can be advantageous for fitting into particular binding pockets, differing from the effects of a linear n-butyl group.

Rational Design Strategies for this compound Derivatives

Rational drug design leverages SAR data to guide the synthesis of new analogues with improved potency and selectivity. For this compound, this involves the targeted modification of its core components.

Building on the knowledge that the 3-nitro position is crucial for activity, a key strategy for enhancing potency is the introduction of additional substituents on the benzene (B151609) ring. nih.gov A systematic approach involves creating libraries of compounds with various functional groups to probe for beneficial interactions with the target.

For example, the development of a library of N-alkyl benzamides with different substitutions on the aromatic ring revealed that di-substitution significantly enhances activity. nih.govmdpi.com Specifically, the 3,5-dinitro and 3-nitro-5-trifluoromethyl (CF3) series of compounds were found to be substantially more potent than their mono-substituted counterparts. nih.govmdpi.com This suggests that increasing the electron-withdrawing character of the ring through a second substituent at the 5-position can further optimize the electronic properties required for high efficacy. Another strategy involves adding electron-donating substituents to the ring, which has been shown in other nitroaromatic systems to accelerate the desired biological activation steps. researchgate.net These findings provide a clear roadmap for the rational design of next-generation this compound derivatives, focusing on multi-substituted benzene rings to maximize biological activity.

Derivatization of the Amide Moiety for Altered Binding Profiles

The amide moiety of this compound is a key site for structural modifications aimed at altering the compound's binding profile with its biological targets. The size, shape, and lipophilicity of the substituent on the amide nitrogen can significantly influence pharmacokinetic and pharmacodynamic properties.

Research into the antimycobacterial activity of N-alkyl-3,5-dinitrobenzamides has provided valuable insights into the role of the N-substituent. A study systematically varied the length of the N-alkyl chain from n-butyl (C4) to n-hexadecyl (C16) and assessed the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv. The findings indicate that the lipophilicity of the N-alkyl chain plays a crucial role in the antimycobacterial efficacy. An optimal level of lipophilicity appears to be necessary, as both the shorter and very long alkyl chains resulted in diminished activity. The most potent compounds in this series were those with intermediate chain lengths, specifically the N-hexyl and N-dodecyl analogues. nih.gov

Table 1: Effect of N-Alkyl Chain Length on the Antimycobacterial Activity of 3,5-Dinitrobenzamides
CompoundN-Alkyl SubstituentMIC (µg/mL) against M. tuberculosis H37Rv
1n-Butyl125
2n-Hexyl0.016
3n-Octyl0.125
4n-Decyl0.5
5n-Dodecyl0.016
6n-Hexadecyl32

Data sourced from: Molecules, 2024. nih.gov

Further diversification of the amide moiety by introducing aryl and heterocyclic groups can explore different binding interactions, such as pi-stacking and hydrogen bonding, with the target protein. For instance, the synthesis of N-aryl and N-heteroaryl carbamides has been explored to evaluate their antibacterial and antifungal activities. While not directly focused on 3-nitrobenzamides, these studies underscore the principle that the nature of the N-substituent is a critical determinant of biological activity. The introduction of aromatic and heteroaromatic systems can lead to compounds with altered electronic properties and steric profiles, potentially resulting in novel binding modes and enhanced potency.

Investigation of Positional Isomerism and its Role in Differential Biological Activity

The position of the nitro group on the benzamide ring is a critical factor that can dramatically influence the biological activity of the compound. The electronic and steric effects of the nitro group can change with its location, affecting the molecule's interaction with its biological target.

A comparative study on the antimycobacterial activity of N-alkylbenzamides with different substitution patterns on the aromatic ring highlights the significance of the nitro group's position. nih.gov In this research, a library of benzamides with 4-nitro, 3,5-dinitro, and 3-nitro-5-trifluoromethyl substitutions were synthesized and tested. The results clearly demonstrated that compounds with a nitro group at the 3-position exhibited significantly higher activity. nih.gov Specifically, the 3,5-dinitro and 3-nitro-5-trifluoromethyl series were found to be the most potent, with MIC values up to 2000 times lower than the 4-nitro analogues. nih.gov

Table 2: Influence of Nitro Group Position on Antimycobacterial Activity of N-Dodecylbenzamides
CompoundSubstitution on Benzamide RingMIC (µg/mL) against M. tuberculosis H37Rv
74-Nitro125
53,5-Dinitro0.016
83-Nitro-5-trifluoromethyl0.064

Data sourced from: Molecules, 2024. nih.gov

The enhanced activity of the 3-nitro substituted compounds suggests that the electronic properties and spatial orientation of the nitro group at this position are optimal for interaction with the biological target, which in the case of the studied antimycobacterial compounds is suggested to be the DprE1 enzyme. nih.gov

Furthermore, studies on nitro-substituted benzamide derivatives have also been conducted to evaluate their anti-inflammatory properties. A series of nitro-substituted aromatic amides were prepared by reacting 4-nitrobenzoyl chloride with various nitroanilines (2-nitroaniline, 3-nitroaniline, and 4-nitroaniline). researchgate.net The resulting compounds were screened for their ability to inhibit nitric oxide production. The results indicated that the position of the nitro group on both the benzoyl and aniline moieties significantly influenced the anti-inflammatory activity, with some isomers showing potent inhibition. researchgate.net This reinforces the concept that positional isomerism is a key determinant of the biological activity profile of nitrobenzamides.

Preclinical Molecular Mechanisms of Action and Biological Target Engagement

Interaction with Specific Enzymes and Receptors

While comprehensive data on the specific enzymatic and receptor interactions of N-Isobutyl-3-nitrobenzamide remains an area of active investigation, studies on structurally related N-alkyl nitrobenzamides provide valuable insights into its potential biological targets.

Research into the antimycobacterial activity of N-alkyl nitrobenzamides has pointed towards Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) as a likely enzymatic target. DprE1 is an essential enzyme in Mycobacterium tuberculosis, involved in the biosynthesis of the mycobacterial cell wall. Although direct inhibitory data for this compound is not yet available, studies on a series of N-alkyl nitrobenzamides suggest that the potency of these compounds is influenced by the nature of the alkyl substituent.

In a study evaluating various N-alkyl nitrobenzamides, compounds with intermediate lipophilicity, specifically those with chain lengths of six to twelve carbons, demonstrated the most potent antimycobacterial activity. This suggests that the isobutyl group of this compound would contribute to a specific lipophilic profile that could influence its binding affinity to the active site of DprE1. Docking studies performed on related N-alkyl nitrobenzamides indicate a binding mode within the DprE1 pocket that is comparable to known inhibitors.

A study on n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide derivatives demonstrated significant in vitro inhibitory activity against triosephosphate isomerase from Giardia lamblia and thioredoxin reductase from Entamoeba histolytica. researchgate.net While these are different compounds, the study highlights the potential for isobutyl-substituted molecules to engage with enzymatic targets. researchgate.net

Compound Class Potential Enzyme Target Organism Key Findings
N-Alkyl NitrobenzamidesDecaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1)Mycobacterium tuberculosisLipophilicity of the N-alkyl chain influences antimycobacterial activity.
Iso-butyl esters of quinoxaline-1,4-di-N-oxideTriosephosphate isomeraseGiardia lambliaDemonstrated significant in vitro enzyme inhibition. researchgate.net
Iso-butyl esters of quinoxaline-1,4-di-N-oxideThioredoxin reductaseEntamoeba histolyticaShowed inhibitory activity in in vitro assays. researchgate.net

This table presents data on related compounds to infer the potential activity of this compound.

Currently, there is a lack of published studies specifically investigating the receptor binding profile of this compound or any ligand-induced conformational changes. Research on related benzamide (B126) derivatives has shown that they can bind to various receptors, including the cereblon (CRBN) E3 ubiquitin ligase. nih.gov However, without direct experimental evidence, the interaction of this compound with specific receptors remains speculative.

Role of the Nitro Group in Bioactivation Pathways

The nitroaromatic functionality is a key determinant of the biological activity of this compound, suggesting its role as a prodrug that requires metabolic activation to exert its effects.

A common pathway for the bioactivation of nitroaromatic compounds involves the enzymatic reduction of the nitro group. This process is typically carried out by nitroreductase enzymes present in both microbial and mammalian cells. The reduction can proceed through a one-electron or a two-electron pathway.

The one-electron reduction pathway generates a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates reactive oxygen species (ROS), leading to oxidative stress. Under hypoxic conditions, further reduction can occur, leading to the formation of nitroso and hydroxylamine (B1172632) intermediates. These intermediates are highly reactive electrophiles capable of covalently modifying cellular macromolecules such as DNA and proteins, leading to cytotoxicity.

The two-electron reduction pathway, catalyzed by oxygen-insensitive nitroreductases, directly converts the nitro group to a nitroso group and then to a hydroxylamine, bypassing the formation of the nitro anion radical. google.com This is considered a more direct activation pathway.

A patent for aminobenzamide compounds, including N-tert-butyl-3-nitrobenzamide, for the treatment of neurodegenerative disorders describes the chemical reduction of the nitro group to an amino group using hydrazine (B178648) and a catalyst. google.com This chemical transformation mimics the metabolic reduction that would occur in vivo. google.com

The requirement for nitroreductase-mediated activation makes this compound and related compounds attractive candidates for enzyme-directed prodrug therapies. This strategy is particularly relevant in cancer therapy, where tumors often exhibit hypoxic regions with elevated levels of nitroreductase activity. By designing prodrugs that are selectively activated in the target tissue, systemic toxicity can be minimized.

For antimicrobial applications, the presence of specific nitroreductases in pathogenic microorganisms can be exploited for selective activation of the prodrug, leading to targeted killing of the microbe with minimal effect on the host.

Cellular Mechanisms of Action in Preclinical Models

While specific in vitro studies on the cellular effects of this compound are limited, the general mechanisms of action for nitroaromatic compounds provide a framework for its potential cellular activities. The generation of reactive intermediates through nitroreduction can lead to a variety of cellular consequences, including:

DNA Damage: The electrophilic nitroso and hydroxylamine metabolites can form adducts with DNA, leading to mutations and strand breaks, ultimately triggering apoptosis.

Protein Dysfunction: Covalent modification of proteins by reactive intermediates can disrupt their structure and function, affecting critical cellular processes.

Oxidative Stress: The futile cycling of the nitro anion radical can lead to an accumulation of ROS, overwhelming the cellular antioxidant defense systems and causing damage to lipids, proteins, and DNA.

Modulation of Intracellular Signaling Pathways and Gene Expression

Preclinical studies on compounds structurally related to this compound suggest their involvement in modulating key intracellular signaling pathways that are critical in inflammation and cancer.

Certain naturally occurring isobutylamides have been shown to exert anti-inflammatory effects by modulating signaling pathways in macrophages. For instance, some isobutylamides inhibit the production of nitric oxide (NO) stimulated by lipopolysaccharide (LPS) by suppressing the myeloid differentiation factor 88 (MyD88) and interferon regulatory factor 3 (IRF3) signaling pathways. Other studies on various natural compounds have demonstrated the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response. nih.gov These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comjmb.or.kr

In the context of cancer, various benzamide derivatives have been found to interfere with signaling pathways that control cell proliferation, survival, and apoptosis. For example, some derivatives have been shown to inhibit the STAT3 signaling pathway, which is persistently activated in many cancers and plays a crucial role in tumor angiogenesis and immune evasion. nih.gov The cytotoxicity of compounds like N-butyl-3-nitrobenzamide in cancer cell lines is thought to be mediated through the disruption of cellular proliferation pathways and the induction of apoptosis.

The activation of the JNK (c-Jun N-terminal kinase) pathway, a component of the MAPK signaling cascade, has been implicated in dopamine-induced apoptosis in neuronal cells. spacefrontiers.org This suggests that compounds affecting dopaminergic systems could indirectly modulate this pathway.

Interaction with Key Cellular Macromolecules (e.g., DNA, Proteins, Cellular Membranes)

The interaction of nitroaromatic compounds with cellular macromolecules is a key aspect of their mechanism of action. A widely accepted model suggests that the nitro group of these compounds can be reduced within cells to form reactive intermediates, such as nitroso and superoxide (B77818) species. nih.gov These reactive species can then covalently bind to macromolecules like DNA, leading to nuclear damage and subsequent cell death. nih.gov

In the realm of antimicrobial activity, the mechanism of some N-alkyl nitrobenzamides is proposed to involve the covalent inhibition of essential enzymes. For instance, these compounds are being investigated as potential inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), a crucial enzyme in Mycobacterium tuberculosis. nih.gov The proposed mechanism involves the reduction of the nitro group to a nitroso species within the enzyme's active site, which then forms a covalent bond with a cysteine residue, irreversibly inhibiting the enzyme. nih.gov

Targeted Biological Activities Investigated in Preclinical Research

Preclinical research has explored a range of potential therapeutic applications for nitrobenzamide and isobutylamide derivatives, stemming from their interactions with cellular and molecular targets.

Anti-proliferative Effects in Various Cancer Cell Lines and Tumor Models

A significant body of preclinical research has focused on the anti-proliferative effects of nitro-substituted benzamides and related structures against various cancer cell lines. The cytotoxicity of these compounds is often attributed to the induction of apoptosis and the disruption of cell proliferation pathways.

For example, N-butyl-3-nitrobenzamide , when formulated into solid lipid nanoparticles, demonstrated enhanced antitumor activity with an IC50 of 12.4 μM in certain cancer cell lines. The anti-proliferative effects of other benzamide derivatives have been observed in a range of cancer cell lines, including those of the colon and breast. sigmaaldrich.com Some niclosamide (B1684120) derivatives, which share a benzamide core structure, have been shown to inhibit the transcription of STAT3 target genes, leading to cell growth inhibition, apoptosis, and cell cycle arrest in cancer cells with constitutively active STAT3. nih.gov

The following table summarizes the anti-proliferative activity of some benzamide derivatives in preclinical studies.

Compound/Derivative ClassCancer Cell Line(s)Observed Effects
N-butyl-3-nitrobenzamideNot specifiedInduction of apoptosis, disruption of proliferation pathways
Benzimidazole derivativesHCT-116 (colon), MCF-7 (breast)Inhibition of cell proliferation sigmaaldrich.com
Niclosamide derivativesMDA-MB-231 (breast)Inhibition of STAT3 activation, suppression of tumor growth nih.gov

Antimicrobial Research Against Bacterial and Parasitic Pathogens

The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial drug discovery. Numerous nitro-containing compounds exhibit broad-spectrum activity against various bacterial and parasitic pathogens. nih.gov

A family of N-alkyl nitrobenzamides has shown promising antitubercular activity. nih.gov These compounds are believed to act as inhibitors of the essential Mycobacterium tuberculosis enzyme DprE1. nih.gov Structure-activity relationship studies have revealed that the presence of a nitro group at the 3-position of the benzene (B151609) ring is crucial for their in vitro activity. nih.gov

The general mechanism for the antimicrobial action of nitroaromatic compounds involves their intracellular reduction to toxic intermediates that can cause cellular damage, including DNA damage. nih.gov This mechanism contributes to their efficacy against a range of microorganisms.

The table below provides an overview of the antimicrobial activities of certain nitroaromatic compounds.

Compound ClassTarget Pathogen(s)Proposed Mechanism of Action
N-Alkyl NitrobenzamidesMycobacterium tuberculosisInhibition of DprE1 enzyme nih.gov
General NitroaromaticsVarious bacteria and parasitesIntracellular reduction to toxic intermediates, DNA damage nih.gov

Immunomodulatory Investigations, including Anti-inflammatory Pathways

Certain classes of amides, particularly isobutylamides derived from natural sources, have been investigated for their immunomodulatory and anti-inflammatory properties.

Research on isobutylamides isolated from Zanthoxylum nitidum has demonstrated their ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages. chemicalbook.com The underlying mechanism for this anti-inflammatory activity was found to involve the modulation of the MyD88 and IRF3 signaling pathways. chemicalbook.com Furthermore, the modulation of the NF-κB and MAPK signaling pathways is a common mechanism by which many natural compounds exert their anti-inflammatory effects. nih.govmdpi.com These pathways are critical regulators of the expression of pro-inflammatory cytokines and mediators.

The table below summarizes the immunomodulatory effects of certain isobutylamides.

Compound ClassCellular ModelKey Findings
Isobutylamides from Zanthoxylum nitidumRAW264.7 murine macrophagesInhibition of LPS-induced NO production via modulation of MyD88 and IRF3 pathways chemicalbook.com

Neuroprotective Mechanisms in Cellular and Animal Models

Nitrobenzamide derivatives have emerged as compounds of interest for their potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease.

Studies on N-butyl-3-nitrobenzamide and related compounds have shown that they can protect against dopamine (B1211576) depletion in animal models. This neuroprotective effect is thought to be mediated through the modulation of neurotransmitter levels and the inhibition of apoptosis in neuronal cells.

The process of apoptosis in dopamine neurons can be triggered by neurotoxins and is associated with the opening of the mitochondrial permeability transition pore, collapse of the mitochondrial membrane potential, and activation of caspase-3. nih.gov Dopamine itself can induce apoptosis through an oxidative stress-involved JNK activation signaling pathway. spacefrontiers.org Furthermore, 3-nitrotyrosine, a marker of nitrating oxidants, can induce apoptotic death in dopaminergic cells through its metabolic conversion. nih.gov Compounds that can interfere with these apoptotic pathways may therefore exhibit neuroprotective properties.

The neuroprotective potential of certain nitrobenzamide derivatives is summarized in the table below.

Compound/Derivative ClassPreclinical ModelObserved Neuroprotective Effects
N-butyl-3-nitrobenzamide and related compoundsAnimal models of dopamine depletionProtection against dopamine depletion, inhibition of neuronal apoptosis
General neuroprotective propargylaminesCellular models of apoptosisPreservation of mitochondrial membrane potential, suppression of caspase activation and DNA fragmentation nih.gov

Antiviral Mechanisms, focusing on Viral Replication Inhibition

While specific preclinical data on the antiviral mechanisms of this compound is not extensively available in public literature, the broader class of nitrobenzamide and benzamide derivatives has been the subject of antiviral research. Studies on structurally related compounds provide insights into potential mechanisms by which this compound could inhibit viral replication. These potential mechanisms are inferred from the activity of similar molecules against a variety of viruses.

Research into related nitroaromatic compounds suggests that their antiviral properties could stem from the inhibition of crucial viral or cellular enzymes necessary for the viral life cycle. For instance, a study on 4-(2-nitrophenoxy)benzamide (B2917254) derivatives identified them as potential inhibitors of viral deubiquitinase (DUB) enzymes. rsc.org DUBs play a critical role in the replication of several viruses, including Adenovirus, Herpes Simplex Virus-1 (HSV-1), and coxsackievirus, by helping the virus evade the host's immune response. rsc.org By inhibiting these enzymes, the compounds could suppress viral replication.

Another potential mechanism is the inhibition of early-stage viral replication processes. A study on 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, a nitrobenzene (B124822) derivative, demonstrated that it inhibits an event in the replication of picornaviruses that occurs after the virus uncoats but before the synthesis of viral RNA. nih.govnih.gov This suggests that compounds with a nitroaromatic structure could interfere with the initial steps of viral genome replication.

Furthermore, research on 3-nitro-2,4,6-trihydroxybenzamides has shown that these compounds can inhibit the induction of the Epstein-Barr virus (EBV) early antigen. nih.gov The early antigen is essential for the lytic replication cycle of the virus, and its inhibition points to a disruption of the viral replication cascade.

The antiviral activity of benzamide derivatives is not limited to those with a nitro group. Various N-substituted benzamides have demonstrated antiviral properties against a range of viruses, suggesting that the core benzamide structure can serve as a scaffold for antiviral drug development.

The following table summarizes the observed antiviral activities and proposed mechanisms for compounds structurally related to this compound.

Compound ClassVirus(es)Potential Mechanism of Action
4-(2-nitrophenoxy)benzamide derivativesAdenovirus, HSV-1, CoxsackievirusInhibition of viral deubiquitinase (DUB) enzymes. rsc.org
2-(3,4-dichlorophenoxy)-5-nitrobenzonitrilePicornavirusesInhibition of an early event in viral replication after uncoating. nih.govnih.gov
3-nitro-2,4,6-trihydroxybenzamidesEpstein-Barr Virus (EBV)Inhibition of early antigen induction. nih.gov

It is important to note that these findings are based on compounds that are structurally similar to this compound, and further preclinical studies on this compound itself would be necessary to definitively determine its specific antiviral mechanisms and biological targets.

Computational Chemistry and Molecular Modeling of N Isobutyl 3 Nitrobenzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.

No specific studies detailing the molecular docking of N-Isobutyl-3-nitrobenzamide against any biological target were identified. Consequently, there is no published data on its predicted binding affinities (such as docking scores or binding free energies) or its preferred binding modes within the active site of any protein.

As no molecular docking simulations for this compound have been reported, there is no information available regarding the critical amino acid residues that would be involved in its interaction with any potential biological targets. Such an analysis would typically identify key hydrogen bonds, hydrophobic interactions, or other non-covalent bonds, but this information is contingent on the performance of the docking simulations themselves.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

There are no available research articles or database entries that provide a DFT analysis of the electronic structure of this compound. Such a study would typically include information on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map. These parameters are crucial for predicting the chemical reactivity of a molecule, and this information is currently not available for this compound.

A conformational analysis of this compound using DFT would involve identifying its low-energy conformers and determining their relative energetic stabilities. This information is essential for understanding the molecule's three-dimensional structure and flexibility. However, no such computational studies have been published, and therefore, data on the stable conformers of this compound and their relative energies are not available.

The characterization of potential intermolecular interactions, such as hydrogen bonding and pi-stacking, is another aspect that can be investigated using DFT. This analysis provides insights into how molecules of this compound might interact with each other in a condensed phase or with a biological target. As with the other computational properties, there is no published research that has performed these calculations for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Sampling

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, interactions with solvent molecules, and potential binding modes with biological targets. The simulation process involves calculating the forces between atoms and using them to predict their movements over a series of small time steps, generating a trajectory that reveals the molecule's behavior in a simulated environment, such as water.

The primary goals of applying MD simulations to this compound include:

Conformational Sampling: Identifying the range of shapes (conformations) the molecule can adopt at a given temperature. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation that fits into a target's binding site.

Solvation Analysis: Understanding how the molecule interacts with surrounding water molecules. The nitro group and the amide linkage are capable of forming hydrogen bonds, and MD can quantify the stability and lifetime of these interactions.

Dynamic Stability: Assessing the stability of different conformations and the energy barriers between them. This helps in understanding which shapes are most likely to be present under physiological conditions.

In a typical simulation, the this compound molecule is placed in a simulation box filled with explicit water molecules. A force field (a set of parameters describing the potential energy of the atoms) is chosen to govern the interactions. The system is then allowed to evolve over time, often for nanoseconds or microseconds. Analysis of the resulting trajectory can reveal key dynamic properties.

Table 1: Hypothetical Conformational Analysis of this compound from a 100 ns MD Simulation

Conformational ClusterPopulation (%)Average Potential Energy (kcal/mol)Radius of Gyration (Å)Key Dihedral Angle (C-C-N-C)
145.2-15.83.15175°
228.1-14.93.2885°
315.7-14.53.35-90°
411.0-13.73.41-170°

This interactive table presents hypothetical data from an MD simulation, where different stable conformations (clusters) are identified based on their geometry. The population indicates how prevalent each conformation is, while the potential energy reflects its stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgresearchgate.net For this compound and its analogues, QSAR can be employed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation: A training set of molecules with structural similarity to this compound and their experimentally measured biological activities (e.g., inhibitory concentration, IC50) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These are numerical values that represent different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (LogP), and electronic properties (e.g., partial charges, dipole moment). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable).

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

A hypothetical QSAR model for a series of N-substituted-3-nitrobenzamide analogues might yield an equation like:

pIC50 = 0.75 * LogP - 0.21 * PSA + 0.05 * MW - 2.1

Where pIC50 is the negative logarithm of the IC50 value, LogP is the octanol-water partition coefficient, PSA is the polar surface area, and MW is the molecular weight. Such a model would suggest that increasing lipophilicity (LogP) and molecular weight while decreasing polar surface area could lead to enhanced biological activity within this specific chemical series.

Table 2: Hypothetical Data for a QSAR Study of this compound Analogues

CompoundR-Group (at N)LogPPolar Surface Area (Ų)Experimental pIC50Predicted pIC50
1-propyl2.1574.65.15.2
2-butyl2.6574.65.55.6
3-isobutyl2.5874.65.65.5
4-pentyl3.1574.65.96.0
5-cyclobutyl2.4074.65.45.4

This interactive table displays hypothetical data used to build a QSAR model. It shows how calculated molecular descriptors can be correlated with experimentally observed activity to create a predictive model.

Virtual Screening Approaches and Lead Optimization Strategies

Virtual Screening

Virtual screening is a computational methodology used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov If this compound were identified as a "hit" compound, virtual screening could be used to find other molecules with similar or potentially better properties.

There are two main approaches:

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active compound, like this compound, as a template. The algorithm searches a database for molecules with similar 2D (e.g., substructures) or 3D (e.g., shape and pharmacophore features) characteristics.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, SBVS can be used. This involves docking candidate molecules from a library into the target's binding site and using a scoring function to estimate the binding affinity. Compounds with the best scores are selected for further investigation.

Lead Optimization

Once a lead compound such as this compound is identified, lead optimization strategies are employed to improve its characteristics, such as potency, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). danaher.comnih.gov Computational chemistry plays a vital role in this process by predicting the effects of chemical modifications before synthesis is undertaken. scienceopen.com

For this compound, optimization strategies could include:

Functional Group Modification: Systematically altering the isobutyl group to explore the size and shape of the binding pocket. For instance, replacing it with smaller (propyl), larger (pentyl), or cyclic (cyclobutyl) groups.

Bioisosteric Replacement: Replacing the nitro group (NO2) with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group to modulate electronic properties and metabolic stability.

Scaffold Hopping: Keeping key interacting fragments constant while replacing the core benzamide (B126) structure with a different chemical scaffold to discover new intellectual property and potentially improved properties.

Table 3: Hypothetical Lead Optimization Strategy for this compound

Parent CompoundModificationPredicted Property ChangeRationale
This compoundReplace isobutyl with cyclopentylIncreased Potency, Increased LogPExplore a larger, more constrained hydrophobic group to potentially improve binding affinity.
This compoundReplace nitro group with cyano groupDecreased Polarity, Potential for Improved PermeabilityModulate electronic profile and reduce potential for metabolic reduction of the nitro group.
This compoundAdd a methyl group to the phenyl ringIncreased LipophilicityProbe for additional hydrophobic interactions within the binding site.
This compoundReplace phenyl ring with a pyridine (B92270) ringAltered Solubility and H-bondingIntroduce a nitrogen atom to act as a hydrogen bond acceptor and potentially improve solubility.

This interactive table outlines hypothetical modifications to the lead compound and the predicted impact on its properties, demonstrating how computational insights guide the lead optimization process.

Preclinical Metabolism and Pharmacokinetic Considerations for Benzamide Derivatives

In Vitro Metabolic Stability Studies in Biological Matrices

In vitro metabolic stability assays are crucial in early drug discovery to predict the in vivo persistence of a new chemical entity. These assays typically utilize liver microsomes or hepatocytes to estimate the rate of metabolic clearance.

Microsomal Stability Assays and Prediction of Clearance

Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) superfamily. The stability of a compound in the presence of liver microsomes is a key indicator of its susceptibility to hepatic clearance. This is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint).

Below is a representative table of in vitro microsomal stability data for a selection of N-substituted benzamide (B126) derivatives, illustrating the typical range of metabolic stability observed for this class of compounds.

CompoundSpeciesIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
N-propylbenzamideHuman3520
N-butylbenzamideHuman2825
N-benzylbenzamideHuman1546
4-Chloro-N-methylbenzamideMouse> 60< 10

This table is for illustrative purposes and is based on typical values for analogous compounds. Specific values for N-Isobutyl-3-nitrobenzamide may vary.

Investigation of Hepatic and Intestinal Metabolism Pathways

The liver is the primary site of drug metabolism. For a compound like this compound, hepatic metabolism would likely involve both the N-isobutyl and the 3-nitrobenzamide (B147352) moieties. The isobutyl group is susceptible to oxidation by CYP450 enzymes, potentially leading to hydroxylation at various positions on the alkyl chain. The amide bond itself can undergo hydrolysis, although this is generally a slower process for benzamides.

The nitroaromatic structure introduces another significant metabolic pathway: nitroreduction. This process, which can occur in the liver and by intestinal microflora, involves the reduction of the nitro group to a nitroso, hydroxylamine (B1172632), and ultimately an amine group. researchgate.netresearchgate.netnih.gov This reduction is a critical pathway for the metabolism of many nitroaromatic drugs. researchgate.net

Intestinal metabolism, mediated by both gut wall enzymes and the resident microbiota, can also play a role in the presystemic clearance of orally administered drugs. The nitroreductase activity of the gut microbiome is particularly relevant for nitroaromatic compounds. researchgate.net

Identification and Structural Elucidation of Major Metabolites

The identification of major metabolites is essential for understanding the biotransformation of a drug candidate. Based on the known metabolic pathways of related compounds, several major metabolites can be predicted for this compound.

One primary metabolic route for N-alkyl amides is hydroxylation of the alkyl chain. For N-methylbenzamide, N-(hydroxymethyl)-benzamide has been identified as a major metabolite. nih.gov By analogy, hydroxylation of the isobutyl group of this compound is a probable metabolic pathway. This could occur at the tertiary carbon, leading to a carbinolamide, or at one of the primary carbons.

Another key metabolic transformation for this compound would be the reduction of the nitro group. This multi-step enzymatic process yields the corresponding 3-aminobenzamide (B1265367) derivative (N-Isobutyl-3-aminobenzamide) as the final product. researchgate.net

Further metabolism could involve a combination of these pathways, for instance, hydroxylation of the isobutyl group on the 3-aminobenzamide metabolite. Conjugation reactions (Phase II metabolism) of the hydroxylated metabolites or the amino group with glucuronic acid or sulfate (B86663) are also likely to occur, facilitating excretion.

Enzyme-Mediated Bioactivation and Detoxification Pathways Relevant to Benzamide Derivatives

The metabolism of this compound involves enzymes that can lead to both detoxification and, potentially, bioactivation.

The primary detoxification pathways would include hydroxylation of the isobutyl group and subsequent conjugation, as well as the complete reduction of the nitro group to the less reactive amino group. These processes generally increase the water solubility of the compound, facilitating its elimination from the body.

However, the nitroaromatic moiety is associated with potential bioactivation. The enzymatic one-electron reduction of the nitro group can lead to the formation of a nitro anion radical. researchgate.net This radical can undergo futile redox cycling in the presence of oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) anions. researchgate.net Further reduction can produce nitroso and hydroxylamine intermediates, which are reactive electrophiles capable of covalently binding to cellular macromolecules like proteins and DNA. nih.gov This bioactivation pathway is a known mechanism of toxicity for some nitroaromatic compounds. nih.gov

The enzymes responsible for nitroreduction are a diverse group, including NADPH:cytochrome P450 reductase, xanthine (B1682287) oxidase, and other flavin-containing reductases found in both mammalian tissues and gut microbiota. nih.gov

Influence of Structural Modifications on Metabolic Fate and Prodrug Activation

Structural modifications to the benzamide scaffold can significantly alter its metabolic fate. For this compound, both the N-isobutyl group and the 3-nitro substituent are key determinants of its metabolism.

The size and branching of the N-alkyl group can influence the rate and site of CYP450-mediated oxidation. Steric hindrance around the amide bond can affect its susceptibility to hydrolysis.

The position and electronic nature of substituents on the aromatic ring also play a crucial role. The electron-withdrawing nature of the nitro group at the meta position influences the electronic properties of the entire molecule, which can affect enzyme binding and reactivity.

The concept of prodrug activation is also relevant. For some therapeutic agents, a nitro group can be intentionally incorporated into the molecular structure to be selectively reduced to the active amino form in hypoxic environments, such as those found in solid tumors. In this context, the nitroaromatic compound acts as a prodrug that is activated under specific physiological conditions. While not explicitly designed as such in this context, the reduction of the nitro group to an amino group represents a form of metabolic activation if the resulting amine has different pharmacological properties.

Applications in Advanced Materials Science and Organic Chemistry

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

The structure of N-Isobutyl-3-nitrobenzamide positions it as a valuable intermediate in the synthesis of more complex organic molecules. The nitro group can undergo a variety of chemical transformations, serving as a gateway to diverse functionalities. One of the most significant applications is its reduction to an amino group, which opens up a vast landscape of subsequent chemical modifications.

The conversion of the nitro group to an amine is a fundamental transformation in organic synthesis. This reaction transforms the electron-withdrawing nature of the nitro group into an electron-donating amino group, significantly altering the chemical reactivity of the aromatic ring. This resulting N-Isobutyl-3-aminobenzamide can then serve as a precursor for the synthesis of various heterocyclic compounds, which are of great interest in medicinal chemistry and materials science. For instance, the amino group can react with dicarbonyl compounds to form heterocycles like benzodiazepines or quinoxalines.

Furthermore, the amino derivative can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups, onto the aromatic ring. This versatility allows for the synthesis of a diverse library of substituted benzamide (B126) derivatives from a single precursor.

The synthesis of this compound itself is typically achieved through the amidation of 3-nitrobenzoic acid with isobutylamine. This reaction is a standard amide bond formation, often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride.

Exploration in the Field of Organic Electronics and Functional Materials

While direct studies on this compound in organic electronics are not prominent, the electronic properties of the nitrobenzamide core suggest potential applications. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic characteristics of the molecule. This property is crucial in the design of n-type organic semiconductors, which are essential components in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The presence of the nitro group lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. A lower LUMO level is a key requirement for efficient electron injection and transport in n-type materials. By incorporating this compound or its derivatives into larger conjugated systems, it may be possible to tune the electronic properties of the resulting materials for specific applications in organic electronics.

Research on other nitro-containing aromatic compounds has demonstrated their utility in creating functional materials. For example, the strategic incorporation of nitro groups into drug structures has been shown to enhance bioactivity, and this principle of leveraging the electronic influence of the nitro group can be extended to materials science. The isobutyl group, while not directly contributing to the electronic properties, can enhance the solubility of the compound in organic solvents, which is a critical factor for the solution-based processing of organic electronic devices.

Contribution to the Development of Novel Polymers and Coatings

This compound can be envisioned as a functional monomer or an additive in the development of novel polymers and coatings. The presence of the reactive nitro group on a benzene (B151609) ring offers several possibilities for polymerization or for imparting specific properties to a polymer matrix.

One potential route is the reduction of the nitro group to an amine, as previously discussed. The resulting amino-functionalized monomer can then be used in step-growth polymerization reactions, such as the synthesis of polyamides or polyimides. These classes of polymers are known for their excellent thermal stability and mechanical properties, and the incorporation of the isobutyl-substituted benzamide moiety could introduce tailored properties such as improved solubility or modified inter-chain interactions.

Alternatively, the aromatic ring of this compound can be functionalized with polymerizable groups, such as vinyl or acrylic moieties. The resulting monomer could then be used in chain-growth polymerization to produce polymers with pendant this compound units. These pendant groups could serve as sites for post-polymerization modification or could impart specific properties to the polymer, such as altered refractive index, enhanced adhesion, or specific chemical reactivity for coating applications. While specific examples for this compound are not documented, the use of N-alkyl amides, such as N-isopropylacrylamide, in the synthesis of temperature-sensitive polymers is a well-established field, suggesting the potential for N-substituted benzamides in creating functional polymers.

Utility in Studies of Reaction Mechanisms and Development of New Synthetic Methodologies

The this compound molecule, with its distinct functional groups, can serve as a model substrate for studying various reaction mechanisms and for the development of new synthetic methods. The interplay between the electron-withdrawing nitro group and the amide functionality can influence the reactivity of the aromatic ring in electrophilic and nucleophilic substitution reactions.

For instance, the deactivating effect of the nitro group on the aromatic ring makes it a suitable substrate to test the efficacy of new catalytic systems for challenging cross-coupling reactions. The steric hindrance provided by the isobutyl group can also be a factor in studying the regioselectivity of certain reactions.

Furthermore, the amide bond itself is a subject of continuous research, with ongoing efforts to develop milder and more efficient methods for its formation and cleavage. This compound can be used as a benchmark compound to evaluate the scope and limitations of new reagents and catalysts for amide synthesis.

Future Research Directions and Unexplored Avenues

Design and Synthesis of Next-Generation N-Isobutyl-3-nitrobenzamide Analogues

The development of novel analogues of this compound is a critical step toward enhancing therapeutic efficacy and specificity. Future synthetic strategies will likely focus on systematic modifications of the core structure to probe structure-activity relationships (SAR).

Key areas for synthetic exploration include:

Modification of the Isobutyl Group: Altering the alkyl chain length, introducing branching, or incorporating cyclic moieties could influence lipophilicity and binding affinity.

Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at different positions on the phenyl ring can modulate electronic properties and target interactions. A study on 4-substituted-3-nitrobenzamide derivatives showed that such modifications significantly influenced anti-tumor activity against various cancer cell lines. nih.gov

Alteration of the Nitro Group Position: Moving the nitro group from the meta-position to ortho- or para-positions could drastically change the molecule's electronic and steric profile, potentially leading to new biological activities.

Amide Bond Bioisosteres: Replacing the amide linkage with bioisosteric groups, such as ureas or sulfonamides, could improve metabolic stability and pharmacokinetic profiles.

A convergent synthetic strategy, where different fragments of the molecule are prepared in parallel and then combined, could be an efficient approach for generating a diverse library of analogues. nih.gov For example, 3-nitrobenzoic acid can be activated to form an acyl chloride, which is then reacted with a diverse range of amines to create a variety of N-substituted benzamides.

Table 1: Proposed Modifications for Analogue Synthesis

Structural Region Proposed Modification Rationale
Amide N-substituent Vary alkyl chain (e.g., n-propyl, n-pentyl, cyclohexyl) Modulate lipophilicity and target engagement
Phenyl Ring Introduce electron-donating or -withdrawing groups Alter electronic properties and binding interactions
Nitro Group Shift position (ortho, para) or replace with bioisostere Investigate importance of nitro group for activity

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

To move beyond preliminary activity screenings, a holistic understanding of how this compound affects cellular systems is essential. The integration of multiple "omics" data types—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unravel the compound's mechanism of action. nih.gov This systems-level perspective can identify signaling pathways, molecular targets, and potential biomarkers associated with the compound's activity. nih.govnih.gov

Future research should involve treating relevant cell lines or preclinical models with this compound and then applying a suite of omics technologies. For instance, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression, while proteomic analysis could identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics would provide a snapshot of the metabolic changes induced by the compound.

By integrating these datasets, researchers can construct a comprehensive picture of the cellular response, bridging the gap from genotype to phenotype. nih.gov This approach has been successfully used to identify distinct molecular subtypes of diseases like cancer and can help in pinpointing the specific cellular machinery affected by a therapeutic compound. nih.gov

Exploration in Novel Preclinical Disease Models and Therapeutic Areas

While initial research has suggested potential anti-tumor and neuroprotective effects for related nitrobenzamide compounds, the full therapeutic potential of this compound remains largely unexplored. Future studies should aim to evaluate this compound and its next-generation analogues in a wider array of preclinical disease models.

Given that the nitro group is a key feature in many compounds with diverse biological activities, including antimicrobial, anti-parasitic, and anti-inflammatory properties, these areas represent logical avenues for exploration. mdpi.com For example, quinoxaline derivatives, which also feature nitrogen-containing heterocyclic rings, have shown promise as agents against the parasite Trypanosoma cruzi. nih.gov

The expansion into new therapeutic areas should be guided by both computational predictions and the results of multi-omics analyses. If mechanism-of-action studies reveal that the compound modulates a pathway implicated in a specific disease (e.g., inflammation or metabolic disorders), this would provide a strong rationale for testing it in corresponding animal models.

Development of Advanced Computational Approaches for Predictive Biological Activity Modeling

Advanced computational modeling can significantly accelerate the drug discovery process by predicting the biological activity of novel compounds before they are synthesized. marquette.edu Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological effect, can be developed for this compound analogues. marquette.edu

Future work should focus on building robust in silico models by:

Generating High-Quality Data: A sufficiently large and diverse dataset of synthesized analogues and their corresponding biological activities is required to train the predictive models.

Utilizing Molecular Descriptors: Models can incorporate a wide range of descriptors, including 2D and 3D structural properties, physicochemical parameters (like logP), and electronic properties calculated via methods like Density Functional Theory (DFT).

Employing Machine Learning: Machine learning algorithms can be used to build predictive models that can screen virtual libraries of thousands of potential analogues, prioritizing the most promising candidates for synthesis and testing. rsc.org

These computational tools can help refine the design of next-generation analogues, optimize their properties, and provide insights into their potential mechanisms of action, ultimately making the discovery process more efficient and cost-effective. rsc.org

Q & A

Q. What synthetic methodologies are effective for preparing N-Isobutyl-3-nitrobenzamide, and how can reaction parameters (e.g., temperature, catalysts) be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling isobutylamine with 3-nitrobenzoyl chloride under Schotten-Baumann conditions. Optimization includes:

  • Stoichiometric ratios (1:1.2 amine:acyl chloride) in dichloromethane at 0–5°C, followed by gradual warming.
  • Catalytic DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Purification via recrystallization from ethanol/water (7:3 v/v), yielding >85% purity. Monitor progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:2). For related nitrobenzamide syntheses, analogous protocols with chlorinated derivatives show similar efficacy .

Q. What analytical techniques provide reliable structural verification of this compound, and how should researchers interpret conflicting spectral data?

Methodological Answer: Combine:

  • ¹H/¹³C NMR : Key signals include δ 8.5–8.2 ppm (aromatic protons) and δ 1.0 ppm (isobutyl CH₃).
  • FTIR : C=O stretch (~1650 cm⁻¹), NO₂ asymmetric stretch (1520 cm⁻¹).
  • HRMS : [M+H]⁺ calc. 251.1034. For crystallographic confirmation, use Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL-2019 (R₁ < 0.05). Resolve spectral conflicts via temperature-dependent NMR and 2D-COSY/HMBC experiments .

Advanced Research Questions

Q. How can researchers address discrepancies between computational chemistry models and experimental crystallographic data?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-311++G**) to model geometry. Compare with X-ray data using Mercury 4.3.
  • Analyze RMSD in bond angles (>2° indicates conformational flexibility).
  • For torsion angle deviations >10°, consider solvent effects or polymorphism.
  • Refine electron density anomalies in nitro groups via Olex2 multipole refinement .

Q. What crystallization strategies improve single-crystal growth for X-ray studies, and how does solvent polarity affect crystal packing?

Methodological Answer:

  • Slow evaporation : Ethyl acetate/hexane (1:4) at 4°C (40–50% RH).
  • Vapor diffusion : Acetonitrile/diethyl ether for challenging cases.
  • Solvent polarity impacts π-π stacking:
  • Polar solvents (DMF): Shorter aromatic interactions (3.5–3.8 Å).
  • Non-polar solvents (toluene): Longer distances (4.1–4.3 Å).
    Monitor nucleation via polarized light microscopy .

Q. What protocol isolates and characterizes synthetic by-products in this compound preparation?

Methodological Answer:

  • HPLC-DAD/ELSD : C18 column, gradient 30–70% acetonitrile in 0.1% formic acid (20 min).
  • Identify impurities via LC-MS/MS (ESI+) and ¹H NMR. Common by-products:
  • Unreacted 3-nitrobenzoic acid (retention time 4.2 min).
  • N,N-diisobutyl derivatives (δ 3.3 ppm -CH₂N).
    • Quantify using external calibration curves .

Q. How should stability studies evaluate this compound under various storage conditions?

Methodological Answer:

  • Accelerated testing (ICH Q1A): 40°C/75% RH for 6 months with monthly HPLC.
  • Monitor degradation via:
  • Nitro group reduction (UV-Vis at 310 nm).
  • Amide hydrolysis (TLC detection of benzoic acid).
    • Photostability : ICH Option 2 (1.2 million lux hours).
    • Store standards in amber vials at -20°C with silica gel .

Notes

  • Methodological Focus : Answers emphasize experimental design, data reconciliation, and technical workflows.
  • References : Cross-validated using crystallographic, synthetic, and analytical studies from peer-reviewed sources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.